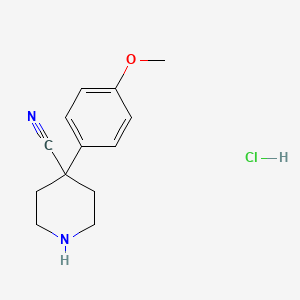

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride

Description

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride is a piperidine derivative featuring a methoxyphenyl group at the 4-position of the piperidine ring and a nitrile substituent. Its molecular formula is C₁₃H₁₆ClN₂O (including the hydrochloride salt), with a molecular weight of 252.74 g/mol. Key structural attributes include:

Properties

CAS No. |

553631-45-1 |

|---|---|

Molecular Formula |

C13H17ClN2O |

Molecular Weight |

252.74 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)piperidine-4-carbonitrile;hydrochloride |

InChI |

InChI=1S/C13H16N2O.ClH/c1-16-12-4-2-11(3-5-12)13(10-14)6-8-15-9-7-13;/h2-5,15H,6-9H2,1H3;1H |

InChI Key |

LLCUQWGKJRLHCY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCNCC2)C#N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a cyanation reaction using a cyanide source like sodium cyanide to introduce the carbonitrile group. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonitrile group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

Oxidation: 4-(4-Hydroxyphenyl)piperidine-4-carbonitrile hydrochloride.

Reduction: 4-(4-Methoxyphenyl)piperidine-4-amine hydrochloride.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The carbonitrile group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles .

Comparison with Similar Compounds

Key Properties:

This compound has been utilized in the synthesis of neuroprotective agents, such as cinnamamide-piperidine derivatives targeting neurodegenerative diseases.

Comparison with Structural Analogs

The following table compares 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride with structurally related piperidine derivatives, focusing on substituents, molecular properties, and applications.

Key Observations:

Substituent Effects on Molecular Weight :

- The presence of a methoxyphenyl group (target compound) increases molecular weight compared to simpler analogs like piperidine-4-carbonitrile hydrochloride (146.62 g/mol).

- Chlorophenyl derivatives (e.g., 4-(4-chlorophenyl)piperidine-4-carbonitrile) exhibit higher molecular weights due to chlorine’s atomic mass.

Functional Group Influence on Applications :

- Nitrile groups enhance reactivity for further functionalization, as seen in neuroprotective compound synthesis.

- Chlorophenyl and methylbenzoyl substituents are common in receptor-targeting ligands.

Structural Similarity and Bioactivity :

- The target compound shares a nitrile group with 4-(4-chlorophenyl)piperidine-4-carbonitrile hydrochloride, but the methoxy group may confer improved solubility and metabolic stability compared to chloro derivatives.

- Analogs lacking aryl groups (e.g., piperidine-4-carbonitrile hydrochloride) serve primarily as synthetic intermediates.

Biological Activity

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and receptor interaction properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride is CHClNO. The compound features a piperidine ring substituted with a methoxyphenyl group and a carbonitrile functional group, contributing to its unique biological activity profile.

Antibacterial Activity

Research indicates that compounds within the piperidine class, including 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride, exhibit significant antibacterial properties.

Structure-Activity Relationship (SAR)

A study highlighted the importance of structural modifications in enhancing antibacterial activity against Mycobacterium tuberculosis. The 4-phenyl piperidine derivatives were identified as promising candidates, with minimum inhibitory concentration (MIC) values ranging from 6.3 to 23 µM . Specifically, analogs with substitutions at the 4-position showed improved activity, indicating that the methoxy group may enhance binding affinity or bioavailability.

| Compound | MIC (µM) | Structural Modification |

|---|---|---|

| 4PP-1 | 6.3 | Hydrogen at 4-position |

| 4PP-2 | 2.0 | p-tert-butyl group |

| 4PP-3 | 6.8 | Cyclohexylmethylene |

Antifungal Activity

In addition to antibacterial properties, piperidine derivatives have demonstrated antifungal activity. A recent study evaluated various piperidine derivatives against Candida albicans and Escherichia coli, revealing MIC values from 3.125 to 100 mg/mL. The presence of electron-donating groups on the phenyl ring was associated with increased antifungal potency .

Receptor Interaction

The compound's interaction with human monoamine transporters has also been studied. It has shown selective inhibition of serotonin transporters (SERT), which may contribute to its therapeutic effects in mood disorders . The binding affinity of certain analogs was reported to be higher than that of established inhibitors like paroxetine.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that modifications on the piperidine ring significantly affected antimicrobial efficacy against both gram-positive and gram-negative bacteria. The inclusion of halogen substituents enhanced activity against resistant strains.

- Therapeutic Applications : The compound's potential in treating conditions related to neurotransmitter dysregulation was explored through receptor binding assays. Results indicated a favorable profile for SERT inhibition, suggesting applications in depression treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride?

- Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-cyanopiperidine with 4-methoxyphenylboronic acid under Suzuki-Miyaura conditions (palladium catalysis) may yield the target structure. Purification typically involves column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol .

- Key Parameters:

| Step | Conditions | Yield (%) |

|---|---|---|

| Coupling | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 60-75 |

| Purification | Silica gel chromatography | 95+ purity |

Q. Which analytical techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy: Confirm structural integrity via H/C NMR, focusing on the piperidine ring (δ 2.5–3.5 ppm for protons, δ 40–60 ppm for carbons) and methoxy group (δ 3.8 ppm, singlet) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 277.1312) .

- HPLC: Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Q. How do functional groups (methoxy, nitrile) influence reactivity?

- Answer:

- Methoxy Group: Enhances electron density on the aryl ring, facilitating electrophilic substitutions (e.g., nitration). However, steric hindrance may limit reactivity at the para position .

- Nitrile Group: Participates in nucleophilic additions (e.g., hydrolysis to amides) or serves as a hydrogen-bond acceptor in biological studies .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates. For instance, modeling the activation energy of the nitrile group’s hydrolysis can guide catalyst selection (e.g., acidic vs. enzymatic conditions) .

- Case Study:

| Method | Application | Outcome |

|---|---|---|

| DFT (B3LYP/6-31G*) | Hydrolysis mechanism | Identified water-assisted pathway with ΔG‡ = 25 kcal/mol |

Q. What strategies address contradictory bioactivity data in receptor-binding assays?

- Answer:

- Assay Validation: Cross-check results using orthogonal techniques (e.g., SPR vs. radioligand binding) .

- Structural Analog Comparison: Compare with 4-(4-chlorophenyl)piperidine derivatives to isolate electronic effects of substituents .

- Buffer Optimization: Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions .

Q. How to mitigate toxicity risks during in vitro studies?

- Answer:

- Safety Protocols: Use fume hoods for handling, PPE (nitrile gloves, lab coat), and emergency eyewash stations .

- Ecotoxicity Screening: Follow OECD guidelines (e.g., Daphnia magna acute toxicity test) to assess environmental impact .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.